2,5-dihydro-1H-pyrido[4,3-b]indol-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h1-6,13H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGRBGRXVJRUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477585 | |
| Record name | 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66570-82-9 | |
| Record name | 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Emergence in Medicinal Chemistry
The journey of the 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one scaffold is intrinsically linked to the broader exploration of carboline isomers. The synthesis of the parent γ-carboline ring system has historical roots in established synthetic methodologies. One of the classical approaches is the Fischer indole (B1671886) synthesis, a versatile method for constructing the indole core, which can then be further elaborated to form the fused pyridine (B92270) ring of the γ-carboline.
The emergence of the γ-carboline scaffold in medicinal chemistry has been driven by the discovery of its derivatives exhibiting a wide array of pharmacological activities. nih.gov These compounds have shown promise as neuroprotective agents and have been investigated for their potential in treating central nervous system disorders. nih.gov Furthermore, the pyrido[4,3-b]indole framework has been identified as a key pharmacophore in the development of novel anticancer agents. nih.gov
More recently, the this compound core structure gained prominence with its identification in a novel class of synthetic cannabinoids. nih.govecddrepository.org Compounds such as CUMYL-PEGACLONE, which features this scaffold, have been identified as potent agonists of the cannabinoid receptors. ecddrepository.org This discovery has spurred further interest in the synthesis and pharmacological characterization of derivatives of this specific γ-carbolin-1-one system.
Structure Activity Relationship Sar Studies of 2,5 Dihydro 1h Pyrido 4,3 B Indol 1 One Analogues
SAR in Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Efficacy
Analogues of 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one have been identified as potent synthetic cannabinoid receptor agonists. The γ-carboline core structure serves as a bioisostere for the more traditional indole (B1671886), indazole, and benzimidazole (B57391) cores found in many synthetic cannabinoids. nih.gov
Key structural modifications influencing CB1 and CB2 receptor activity include substitutions at the N2 and N5 positions of the pyridone ring. For instance, CUMYL-PEGACLONE, or 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one, demonstrates high potency as a full agonist at both CB1 and CB2 receptors. nih.govresearchgate.net The N5-pentyl chain and the N2-cumyl group are critical for this activity.
Further modifications of the N5-alkyl chain have been explored. The analogue Cumyl-CH-MEGACLONE, which features a 5-cyclohexylmethyl group instead of a pentyl chain, also exhibits high binding affinity for the hCB1 receptor, with a Kᵢ of 1.01 nM. nih.gov This suggests that bulky lipophilic groups at the N5 position are well-tolerated and can even enhance binding affinity. Comparison with 5F-Cumyl-PEGACLONE, which has a 5-fluoropentyl chain, indicates that modifications at this position can fine-tune the pharmacological profile. nih.gov
| Compound | N2-Substituent | N5-Substituent | Key Findings | Reference |
|---|---|---|---|---|
| CUMYL-PEGACLONE | 2-phenylpropan-2-yl (Cumyl) | Pentyl | Full agonist at CB1 and CB2 receptors with high potency. | nih.gov |
| Cumyl-CH-MEGACLONE | 2-phenylpropan-2-yl (Cumyl) | Cyclohexylmethyl | High binding affinity for hCB1 receptor (Ki = 1.01 nM). | nih.gov |
| 5F-Cumyl-PEGACLONE | 2-phenylpropan-2-yl (Cumyl) | 5-Fluoropentyl | Full agonist at hCB1 receptor; modification of the pentyl chain influences the pharmacological profile. | nih.govnih.gov |
SAR Governing Antiproliferative and Cytotoxic Activities
While the broader family of indole-containing compounds has been extensively studied for antiproliferative and cytotoxic activities, specific and detailed SAR studies on this compound analogues are not widely available in the current scientific literature. Research on related heterocyclic systems, such as other pyridoindoles and bis-indole alkaloids, has shown that these scaffolds can possess significant antitumor properties. nih.gov However, a direct correlation of specific structural features of the this compound core to antiproliferative activity is not yet well-established. Future investigations in this area would be necessary to delineate the structural requirements for cytotoxicity and to develop potent anticancer agents based on this scaffold.
SAR for CFTR Potentiation
In contrast to the limited data on antiproliferative effects, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, a reduced form of the scaffold , has been identified as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. nih.govnih.gov These compounds are crucial for correcting gating defects in mutant CFTR channels, such as the F508del and G551D mutations. nih.gov
In-depth SAR studies have revealed several key structural features that govern the efficacy of these potentiators. Acylation of the indole nitrogen (N9) with specific heteroaryl carboxylic acids is a critical modification. The 5'-trifluoromethyl-pyrazol-3'-yl group has been identified as a particularly effective acylating moiety for enhancing the potentiation of CFTR.
Furthermore, substitutions on the phenyl ring of the tetrahydro-γ-carboline core significantly impact activity. A methoxy (B1213986) group at the 8-position of the core structure has been shown to be beneficial. The stereochemistry at position 1 of the tetrahydro-γ-carboline is also important, with one enantiomer often showing significantly higher activity. For example, compound 39 from a focused study, which is an enantiomerically pure derivative, demonstrated good efficacy in rescuing the gating defect of F508del- and G551D-CFTR. nih.gov
| Core Structure Modification | Key Findings | Reference |
|---|---|---|
| Acylation of Indole Nitrogen (N9) | Acylation with heteroaryl carboxylic acids is crucial. The 5'-trifluoromethyl-pyrazol-3'-yl group is highly effective. | |
| Substitution on the Phenyl Ring | An 8-methoxy group on the tetrahydro-γ-carboline core enhances activity. | |
| Stereochemistry | The stereochemistry at position 1 of the tetrahydro-γ-carboline is important for activity, with specific enantiomers showing higher potency. | nih.gov |
General Principles of Structural Modification for Target Engagement and Selectivity
Based on the available SAR data, several general principles for the structural modification of the this compound scaffold can be derived to achieve target engagement and selectivity.
For cannabinoid receptor targeting, the key areas for modification are the N2 and N5 positions.
N5-Position: This position accommodates bulky, lipophilic groups such as pentyl or cyclohexylmethyl, which appear to be crucial for high-affinity binding to the CB1 receptor. The introduction of fluorine into the alkyl chain can modulate the pharmacological properties, suggesting this as a site for fine-tuning.
N2-Position: The cumyl group (2-phenylpropan-2-yl) at this position has proven effective for potent cannabinoid agonism. This large, rigid group likely plays a significant role in orienting the molecule within the receptor's binding pocket.
For CFTR potentiation , the focus shifts to the tetrahydro-γ-carboline core and its substituents.
N9-Acylation: The indole nitrogen is a critical handle for introducing groups that enhance potentiation. Heteroaromatic acyl groups, particularly those with electron-withdrawing substituents like trifluoromethyl, are favored.
Aromatic Ring Substitution: The phenyl ring of the indole moiety can be substituted to improve activity. Electron-donating groups, such as methoxy at the 8-position, have been shown to be beneficial.
Saturation of the Pyridone Ring: The activity as CFTR potentiators has been demonstrated with the reduced 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core. This suggests that the planarity and electronic nature of the pyridone ring are important determinants of target selectivity. The saturated core may provide the necessary conformational flexibility to fit into the allosteric binding site on the CFTR protein.
Pharmacological Characterization and Molecular Mechanisms of Action of 2,5 Dihydro 1h Pyrido 4,3 B Indol 1 One Derivatives
Cannabinoid Receptor Agonism and Associated Signaling Pathways
A prominent pharmacological feature of several 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one derivatives is their activity as potent synthetic cannabinoid receptor agonists (SCRAs). nih.govnih.gov These compounds interact with cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system. The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is predominantly expressed in immune cells. nih.gov
In vitro studies, including competitive ligand binding and receptor activation assays, have been employed to determine the affinity and potency of these derivatives at human cannabinoid receptors (hCB1 and hCB2).
Cumyl-PEGACLONE , a notable derivative, demonstrates binding to both hCB1 and hCB2 receptors with similar affinities in the low nanomolar range. who.int One study reported a binding affinity (Ki) of 1.37 nM for hCB1 and 2.09 nM for hCB2. who.int Other reported Ki values for hCB1 are 0.36 nM and 4.57 nM, highlighting its high affinity for this receptor. who.int
Cumyl-CH-MEGACLONE , another analog, also shows high binding affinity for the hCB1 receptor, with a reported Ki value of 1.01 nM. nih.gov In receptor activation assays, Cumyl-CH-MEGACLONE was found to be a potent agonist with an EC50 value of 1.22 nM at the hCB1 receptor. nih.gov
5F-Cumyl-PEGACLONE , a fluorinated analog of Cumyl-PEGACLONE, is also characterized as a potent agonist at the CB1 and CB2 receptors, with binding affinities in the low nanomolar range. wikipedia.orgnih.gov
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Cumyl-PEGACLONE | hCB1 | 1.37 who.int |
| hCB2 | 2.09 who.int | |
| Cumyl-CH-MEGACLONE | hCB1 | 1.01 nih.gov |
This table is interactive. Click on the headers to sort.
| Compound | Receptor | Potency (EC50, nM) |
| Cumyl-PEGACLONE | hCB1 | 0.07 - 0.17 who.int |
| Cumyl-CH-MEGACLONE | hCB1 | 1.22 nih.gov |
This table is interactive. Click on the headers to sort.
Investigations into the functional activity of these compounds reveal that they generally act as full agonists at cannabinoid receptors. who.intnih.gov Cumyl-PEGACLONE acts as a full and potent agonist at CB1 receptors, as demonstrated in assays that measure [35S]-GTPγS binding and the inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation. who.int It shows high potency at both CB1 and CB2 receptors. nih.gov
Cumyl-CH-MEGACLONE exhibits high efficacy at the hCB1 receptor, with a maximum effect (EMAX) of 143.4% relative to the baseline constitutive activity of the receptor. nih.gov Similarly, 5F-Cumyl-PEGACLONE is described as a potent full agonist of the CB1 receptor. wikipedia.org The functional efficacy of Cumyl-PEGACLONE at the CB1 receptor has been further characterized, showing high Emax values in mini-Gαi recruitment (up to 260.9%) and β-arrestin2 recruitment (up to 655.1%) assays, indicating robust receptor activation and signaling. who.int
While some derivatives like Cumyl-PEGACLONE show high potency at both CB1 and CB2 receptors, detailed selectivity profiles across a wider range of compounds in this class are not extensively documented in the available literature. who.intnih.gov
Antiproliferative Effects and Antitumor Mechanisms
The pyrido[4,3-b]indole core, specifically the γ-carboline structure, has been associated with cytotoxic and antitumor properties, distinct from the cannabinoid receptor-mediated effects. nih.gov These activities are structurally related to those of ellipticine, a known antitumor agent. nih.gov
While the general class of γ-carbolines is reported to possess cytotoxic activities, detailed research specifically documenting the antiproliferative effects of this compound derivatives against a broad panel of human cancer cell lines, including HCT116, HeLa, Jurkat, MDA-MB-231, MCF7, A549, and HepG2, is limited in the currently available scientific literature. Studies on closely related isomers, such as pyrido[3,4-b]indoles (β-carbolines), have shown significant antiproliferative activity against many of these cell lines, but this data is not directly applicable to the this compound scaffold. nih.govnih.gov
The antitumor mechanism for some γ-carboline derivatives has been linked to the inhibition of DNA topoisomerase II. nih.gov These compounds can stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death. nih.gov Studies have shown that the most cytotoxic γ-carboline derivatives are also the most efficient stabilizers of this cleavable complex, suggesting that DNA topoisomerase II is a key target in their mechanism of action. nih.gov Research into the modulation of other specific oncogenic targets, such as the c-Met receptor tyrosine kinase or other protein kinases, by this compound derivatives is not extensively detailed in the reviewed literature.
The induction of DNA damage through the inhibition of DNA topoisomerase II is a well-established mechanism for triggering programmed cell death, typically apoptosis. nih.gov However, specific studies detailing the precise apoptotic or non-apoptotic cell death pathways activated by this compound derivatives in cancer cells are not widely available. While related isomers have been shown to induce apoptosis and cause cell cycle arrest, further investigation is required to confirm these mechanisms for the specific γ-carboline-1-one scaffold. nih.gov
Neurobiological Activities and Neuroprotection Research
Derivatives of the hydrogenated pyrido[4,3-b]indole scaffold have been the subject of research for their potential as neuroprotective agents. nih.gov These investigations are often spurred by the structural similarities to compounds like Dimebon, which was initially explored for its potential to slow neurodegenerative processes. nih.gov The core focus of this research lies in understanding how these molecules interact with the central nervous system's glutamatergic system and their performance in preclinical models of neurological conditions. nih.govnih.gov
A key area of investigation for pyrido[4,3-b]indole derivatives is their ability to modulate the glutamatergic system, a critical component of the central nervous system. nih.gov Research has demonstrated that these compounds can influence the glutamate-dependent uptake of calcium ions in synaptosomes from the rat cerebral cortex. nih.gov The nature of the substituent at position 8 of the tetrahydro-1H-pyrido[4,3-b]indole structure significantly impacts this biological activity. nih.gov
For instance, studies on a series of derivatives with different substituents (methyl-, methoxy-, fluorine-, and chlorine-) at position 8 showed that all tested compounds could modulate glutamate-dependent calcium ion uptake. nih.gov The specific effects, whether inhibitory or excitatory, and the potency, varied with the concentration and the specific chemical modification. nih.gov One compound demonstrated its most efficient inhibition of glutamate-induced calcium ion uptake (approximately 20%) at a concentration of 5–10 μM, but an increase in uptake was observed at a higher concentration of 100 μM. nih.gov Another derivative showed inhibitory capabilities at concentrations between 0.01–10 μM, with maximal inhibition of calcium ion uptake (42.5%) occurring at 0.1 μM. nih.gov
Modulation of Glutamate-Dependent Calcium Ion Uptake by Pyrido[4,3-b]indole Derivatives
| Compound Derivative | Concentration Range for Inhibition | Maximal Inhibition (%) | Concentration for Max. Inhibition | Notes |
|---|---|---|---|---|
| Compound V | 5–10 μM | ~20% | 5–10 μM | Increased Ca2+ uptake observed at 100 μM. nih.gov |
| Compound III | 0.01–10 μM | 42.5% | 0.1 μM | Increased Ca2+ uptake observed at 5–100 μM. nih.gov |
| Compound IV | 0.1–1 μM | Not Specified | 0.1–1 μM | No effect observed at 5–100 μM. nih.gov |
Beyond the glutamatergic system, other derivatives of the this compound scaffold have been identified as ligands for other CNS receptors. For example, certain 2-aryl-2,5-dihydropyridazino[4,3-b]indol-3(3H)-ones have been evaluated for their ability to bind to benzodiazepine (B76468) receptors. nih.gov Additionally, some 8-sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles have been characterized as 5-HT6 receptor antagonists. researchgate.net
The neuroprotective potential of pyrido[4,3-b]indole derivatives has been assessed in various preclinical models. In a mouse model of head trauma, derivatives of stobadine, a related pyridoindole, were shown to significantly improve sensorimotor outcomes and decrease brain edema when administered after the trauma. nih.gov The neuroprotective action of these compounds was further supported by studies on rat hippocampal slices subjected to hypoxia/low glucose, where a new derivative, SMe1EC2, significantly reduced the irreversible impairment of neurotransmission. nih.gov
In a chronic mild stress (CMS) model in rats, a model often used to study depression, the derivative (±)-cis ethyl 8-methoxy-6-methyl-3,4,4a,5,9bH-hexahydro-1H-pyrido[4,3-b]indole-2-carboxylate (SMe1EC2M3) was investigated. nih.gov The highest dose of this compound ameliorated the decrease in sucrose (B13894) preference induced by CMS, a measure of anhedonia-like behavior. nih.gov Furthermore, administration of SMe1EC2M3 significantly increased the number of SOX2-positive cells, a marker for neural stem/progenitor cells, in the hippocampal dentate gyrus of the CMS-exposed animals. nih.gov
The anticonvulsant properties of these compounds have also been explored. A series of 2-aryl-2,5-dihydropyridazino[4,3-b]indol-3(3H)-ones were evaluated for their ability to prevent sound- and pentylenetetrazole (PTZ)-induced seizures in mice, indicating their potential activity in models of epilepsy. nih.gov
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as 1,2,3,4-tetrahydro-γ-carboline) core has been identified as a novel chemical scaffold for a class of compounds known as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. nih.govacs.org These molecules are designed to address the underlying defects in the CFTR protein caused by certain mutations in the cftr gene, which lead to the life-threatening disease cystic fibrosis. nih.govnih.gov Potentiators specifically work to ameliorate gating defects in the CFTR chloride channel, effectively "propping open" the channel to allow ion flow. nih.govnih.gov
Mutations such as F508del and G551D result in a CFTR protein that reaches the cell surface but has a defective opening mechanism, or gating. nih.govnih.gov Extensive structure-activity relationship (SAR) studies on tetrahydro-γ-carboline derivatives have led to the discovery of potent compounds capable of rescuing the function of these mutant channels. nih.govacs.org
Through a high-throughput screening campaign, several hits sharing the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold were identified and confirmed to act as potentiators. acs.org Further chemical modifications, particularly exploring substitutions on the phenyl ring of the molecule, led to the development of highly effective compounds. nih.govacs.org One enantiomerically pure derivative, compound 39 , was found to have a good efficacy in rescuing the gating defects of both F508del-CFTR and G551D-CFTR. nih.govnih.gov This highlights the potential of this chemical class to address defects caused by different CF-causing mutations. nih.govnih.gov
CFTR Potentiator Activity of Tetrahydro-γ-carboline Derivatives
| Compound | Cell Type | EC₅₀ (μM) | Eₘₐₓ (% of control) | Source |
|---|---|---|---|---|
| Hit-7 (1) | F508del-CFTR | 0.29 ± 0.05 | 90 ± 2 | acs.org |
| Hit-9 (3) | F508del-CFTR | 0.13 ± 0.02 | 100 ± 3 | acs.org |
| Compound 39 | F508del-CFTR | Not Specified | Good Efficacy | nih.gov, nih.gov |
| Compound 39 | G551D-CFTR | Not Specified | Good Efficacy | nih.gov, nih.gov |
Enzymatic Inhibition Profiles
Certain carboxymethylated pyridoindole derivatives have been identified as inhibitors of aldose reductase. nih.gov This enzyme is a key component of the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes. Inhibition of aldose reductase is a therapeutic strategy aimed at preventing diabetic complications. nih.gov
One such derivative, (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid, was found to be an effective inhibitor of aldose reductase with an IC₅₀ value of 18.2 ± 1.2 μM. nih.gov This compound combines its enzymatic inhibition with antioxidant activity, representing a multi-target approach. nih.gov A notable feature of this class of inhibitors is the presence of both an acidic carboxylic function and a basic tertiary nitrogen, which allows them to form zwitterionic species. nih.gov This characteristic is thought to potentially improve bioavailability, a common challenge for aldose reductase inhibitors that typically contain an acidic moiety. nih.gov
Aldose Reductase Inhibition Profile
| Compound Name | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid | 18.2 ± 1.2 | Aldose Reductase |
Broad-Spectrum Kinase Inhibition (e.g., AURKA, FLT3, GSK3A, MAP3K, MEK, RSK2, RSK4, PLK4, ULK1, JAK1)
The pyridoindole scaffold is a recognized pharmacophore in the design of kinase inhibitors. However, specific research detailing the broad-spectrum inhibitory activity of this compound derivatives against a wide panel of kinases—including Aurora kinase A (AURKA), FMS-like tyrosine kinase 3 (FLT3), Glycogen synthase kinase-3 alpha (GSK3A), Mitogen-activated protein kinase kinase kinase (MAP3K), Mitogen-activated protein kinase kinase (MEK), Ribosomal S6 kinase 2 (RSK2), Ribosomal S6 kinase 4 (RSK4), Polo-like kinase 4 (PLK4), Unc-51 like kinase 1 (ULK1), and Janus kinase 1 (JAK1)—is not extensively documented in publicly available literature. While related heterocyclic structures have demonstrated activity against such targets, direct evidence profiling this specific gamma-carboline core against this comprehensive kinase panel remains an area for future investigation.
Antioxidant Activity and Redox Modulation
Derivatives of the related tetrahydro-gamma-carboline scaffold have been investigated for their neuroprotective properties, which are linked to their capacity for antioxidant activity and redox modulation. nih.govactanaturae.ru These compounds have shown potential in mitigating oxidative stress, a key factor in the pathogenesis of various neurodegenerative diseases. nih.gov
Research on structural analogues of the neuroprotective agent Dimebon, which are tetrahydro-gamma-carboline derivatives, has revealed significant antioxidant capabilities. actanaturae.ru For instance, one such derivative, referred to as DF-407, effectively inhibited the rate of accumulation of reactive oxygen species (ROS). actanaturae.ru Furthermore, it demonstrated an ability to increase the ratio of reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG), which is a critical indicator of a cell's ability to counteract oxidative stress. actanaturae.ru This modulation suggests a positive impact on the cellular defense system against oxidative damage. actanaturae.ru
The mechanism of this antioxidant effect is also linked to the stabilization of mitochondrial function. These tetrahydro-gamma-carboline compounds have been shown to inhibit calcium-induced mitochondrial permeability, a key event in cell death pathways triggered by oxidative stress. nih.govactanaturae.ru The derivative DF-407 was found to be twice as effective as Dimebon in reducing the rate of mitochondrial swelling, highlighting its mitoprotective activity. actanaturae.ru Other screening studies have also identified certain tetrahydro-gamma-carboline derivatives that exhibit excellent antioxidant activity. researchgate.net
| Compound/Derivative Class | Observed Activity | Mechanism/Comment |
|---|---|---|
| DF-407 (Dimebon Analogue) | Inhibition of ROS accumulation. actanaturae.ru | Demonstrates direct antioxidant effect. |
| DF-407 (Dimebon Analogue) | Increased GSH/GSSG ratio. actanaturae.ru | Indicates a positive modulation of the cellular redox state. |
| Tetrahydro-gamma-carbolines (Dimebon Analogues) | Inhibition of calcium-induced mitochondrial permeability. nih.govactanaturae.ru | Highlights mitoprotective potential against oxidative stress triggers. |
| Screened Derivatives (5b, 7b, 9b, 9c) | Reported as having "excellent antioxidant activity". researchgate.net | Specific quantitative data and mechanisms were not detailed in the source. |
Exploration of Antimicrobial Properties
The investigation into the antimicrobial properties of this compound and its direct derivatives is an emerging field. Evidence for potential antimicrobial activity is partly derived from ethnobotanical studies of plants containing these alkaloid structures. semanticscholar.org
The plant Psychotria malayana Jack, native to Lombok Island, is known to contain a variety of alkaloids, including 3-methyl-1,2,3,4-tetrahydro-gamma-carboline. semanticscholar.org Traditional use of water extracts from this plant for treating skin infections and open wounds suggests that its constituent compounds may possess antimicrobial activities. semanticscholar.org While this points to a promising area for research, specific in vitro or in vivo studies quantifying the antibacterial or antifungal efficacy of isolated gamma-carboline compounds from this source are not extensively detailed in the surveyed literature. This highlights a gap and an opportunity for future research to isolate these compounds and formally evaluate their antimicrobial spectrum and potency.
Antifilarial Activity Studies for Related Pyridoindole Scaffolds
While direct studies on the antifilarial activity of the gamma-carboline this compound are limited, extensive research has been conducted on the closely related 9H-pyrido[3,4-b]indole (β-carboline) scaffold. nih.govnih.govacs.org These studies have identified potent 1,3-disubstituted β-carbolines as promising lead compounds for antifilarial chemotherapy. nih.govnih.gov The research involved in vivo evaluation against various filarial parasites, including Acanthocheilonema viteae, Litomosoides carinii, and Brugia malayi. nih.govnih.govacs.org
Structure-activity relationship (SAR) studies have revealed key features for potent activity. The presence of a carbomethoxy group at position-3 and an aryl substituent at position-1 of the β-carboline ring was found to significantly enhance antifilarial effects, particularly against A. viteae. nih.govnih.gov
Key findings from these studies include:
Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (4c) demonstrated the highest macrofilaricidal (adult worm killing) activity, achieving a 100% effect against A. viteae. acs.org
Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate (3a) showed the highest microfilaricidal action against A. viteae. nih.govnih.gov
1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole (5a) was identified as having the highest activity against L. carinii and B. malayi. nih.govnih.govacs.org
These findings on the related β-carboline scaffold provide a strong rationale for investigating the antifilarial potential of the isomeric gamma-carboline core structure.
| Compound | Filarial Species | Observed Activity |
|---|---|---|
| Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate (3a) | A. viteae | Highest microfilaricidal action. |
| Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (4c) | A. viteae | 100% macrofilaricidal activity. |
| 1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole (5a) | L. carinii & B. malayi | Highest activity against these species. |
| Methyl 1-(2-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate (3f) | A. viteae | 93% adulticidal activity (intraperitoneal route); 91% microfilaricidal (oral route). |
Computational Chemistry and in Silico Approaches for 2,5 Dihydro 1h Pyrido 4,3 B Indol 1 One Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between derivatives of the 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one scaffold and their biological targets.
Research on derivatives such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has employed molecular docking to elucidate their binding mechanisms as c-Met inhibitors. researchgate.net These simulations revealed the specific binding orientations of the synthesized compounds within the active site of the c-Met kinase. researchgate.net The studies indicated that the primary binding interactions occurred within the hydrophobic region of the kinase site. researchgate.net
Similarly, computational modeling has been applied to conformationally restricted analogues, such as 2-(quinuclidin-3-yl)tetrahydropyrido-[4,3-b]indol-1-one, which are potent 5-HT3 receptor antagonists. nih.gov These studies helped refine pharmacophore models for 5-HT3 antagonists, identifying a key lipophilic binding domain as essential for high-affinity binding. nih.gov In the context of synthetic cannabinoids, derivatives like 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one (CUMYL-PEGACLONE) have been identified as potent full agonists at cannabinoid receptors CB1 and CB2, a characterization that relies on understanding their high-affinity binding, often predicted and analyzed through docking studies. nih.govresearchgate.netecddrepository.org
| Compound Scaffold | Biological Target | Key Findings from Docking Simulations | Reference |
|---|---|---|---|
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | c-Met Kinase | Revealed binding orientations in the active site; identified hydrophobic interactions as the main binding mode. | researchgate.net |
| 2-(Quinuclidin-3-yl)tetrahydropyrido-[4,3-b]indol-1-one | 5-HT3 Receptor | Refined pharmacophore models; identified a key lipophilic binding domain. | nih.gov |
| 5-Pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one | Cannabinoid Receptors (CB1, CB2) | Demonstrated potent full agonistic activity and high binding affinity. | nih.govresearchgate.netecddrepository.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For the pyrido[4,3-b]indole scaffold, these studies are instrumental in identifying the chemical features that govern potency and efficacy.
An extensive structure-activity relationship (SAR) study on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives led to their identification as a novel class of potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. nih.govacs.org This research systematically explored how different substituents on the core structure influence biological activity. acs.org For instance, by modifying the substitution pattern on the phenyl ring of an 8-methoxy-tetrahydro-1H-pyrido[4,3-b]indole derivative, researchers could fine-tune the compound's efficacy (Emax) and potency (EC50) in rescuing the function of mutated CFTR channels. acs.org These in-depth SAR studies form the basis for developing predictive QSAR models, which can then be used to design new derivatives with enhanced activity. nih.govacs.org
| Compound Modification | Target | Effect on Biological Activity (EC50) | Key SAR Finding | Reference |
|---|---|---|---|---|
| Substitution pattern on the phenyl ring of 8-methoxy-tetrahydro-1H-pyrido[4,3-b]indole derivatives | CFTR Protein (Gating Defects) | Modulated potency, with some derivatives showing sub-micromolar EC50 values. | Demonstrated the critical role of the phenyl ring's substitution pattern in targeting CF mutations. | acs.org |
| Acylating group on the pyrido nitrogen | CFTR Protein (Gating Defects) | Identified the 5'-trifluoromethyl-pyrazol-3'-yl residue as an ideal acylating group for activity. | Highlighted the importance of the acylating moiety for efficacy. | acs.org |
Molecular Dynamics (MD) Simulations to Assess Binding Stability and Conformational Changes
Following initial docking predictions, Molecular Dynamics (MD) simulations are employed to provide a more dynamic and realistic view of the ligand-receptor complex. These simulations assess the stability of the binding pose over time and can reveal important conformational changes in both the ligand and the target protein.
For 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives targeting the c-Met kinase, MD simulations were performed to further evaluate the binding stabilities of the docked compounds. researchgate.net This step is crucial to confirm that the interactions predicted by static docking are maintained in a dynamic, solvated environment. researchgate.net By analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period, researchers can confirm the stability of the complex. A stable complex is often indicated by low and converging RMSD values, suggesting that the ligand remains securely bound in the active site. mdpi.comnih.gov Such simulations provide a higher level of confidence in the predicted binding mode before proceeding with further experimental validation. researchgate.net
In Silico Pharmacokinetic Predictions and Drug-Likeness Evaluation
Before committing to costly and time-consuming synthesis, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. This process also involves evaluating the "drug-likeness" of a compound based on established principles like Lipinski's Rule of Five.
| Parameter Category | Specific Property Predicted | Importance in Drug Discovery |
|---|---|---|
| Physicochemical Properties | Molecular Weight | Influences solubility, permeability, and diffusion. |
| LogP (Lipophilicity) | Affects absorption, distribution, metabolism, and toxicity. | |
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Penetration | Determines if a compound can reach targets in the central nervous system. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. |
| Toxicity | AMES Mutagenicity | Screens for potential to cause DNA mutations. |
| Drug-Likeness | Lipinski's Rule of Five | A guideline to evaluate if a compound has properties that would make it a likely orally active drug in humans. |
Future Research Directions and Preclinical Advancement of 2,5 Dihydro 1h Pyrido 4,3 B Indol 1 One Analogues
Rational Design and Synthesis of Next-Generation Analogues
The rational design of next-generation analogues of 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one is heavily reliant on established structure-activity relationships (SAR) and advanced synthetic methodologies. The synthesis of the core structure, often referred to as 1,2,3,4-tetrahydro-γ-carboline, can be achieved through methods like the Fischer indole (B1671886) synthesis, which provides a versatile foundation for further chemical modification. nih.gov
In-depth SAR studies have provided critical insights for designing more potent and selective compounds. For instance, in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators, research identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel and promising chemotype. nih.govacs.org Subsequent investigations demonstrated the importance of specific substitutions; an 8-methoxy group on the core and a 5'-trifluoromethyl-pyrazol-3'-yl residue as an acylating group were found to be critical for targeting gating defects in CFTR. nih.govacs.org Further exploration of the substitution pattern on the phenyl ring led to the discovery of enantiomerically pure compounds with nanomolar activity and good efficacy in rescuing the function of mutated CFTR proteins. nih.gov
Similarly, for analogues targeting the 5-HT3 receptor, the synthesis of various N-(quinuclidin-3-yl)aryl and heteroaryl-fused pyridones revealed that compounds with a tetrahydropyrido-[4,3-b]indol-1-one core displayed high receptor affinity. nih.gov Stereochemistry was also found to be a key determinant of activity, with (3S)-quinuclidinyl isomers showing significantly higher affinity than their (3R)-counterparts. nih.gov
Future design strategies will likely leverage computational modeling and cheminformatics to refine these SAR models, predict the activity of virtual compounds, and guide synthetic efforts. The development of more efficient, one-pot, and environmentally benign synthetic routes, potentially using microwave assistance or novel catalysts, will be crucial for rapidly generating diverse libraries of next-generation analogues for biological screening. researchgate.netglobalresearchonline.netresearchgate.net
Table 1: Key Structural Modifications and Their Impact on Biological Activity
| Core Structure | Modification/Substituent | Target | Impact on Activity |
|---|---|---|---|
| 8-methoxy-tetrahydro-1H-pyrido[4,3-b]indole | Acylation with 5'-trifluoromethyl-pyrazol-3'-yl group | CFTR | Potentiation of CFTR channel gating nih.govacs.org |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one | N-substitution with (3S)-quinuclidinyl moiety | 5-HT3 Receptor | High-affinity antagonism (>10-fold higher than 3R isomer) nih.gov |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Introduction of bulky substituents at the 2-position | CNS Targets | Decrease in activity compared to 2,8-dimethyl analogs researchgate.net |
Investigation of Polypharmacology and Multi-Target Modulators
The diverse range of biological targets associated with the pyrido[4,3-b]indole scaffold strongly suggests a rich polypharmacological profile. Compounds based on this core have been identified as modulators of ion channels (CFTR), G-protein coupled receptors (cannabinoid receptor 1, 5-HT3, 5-HT6), and have shown potential as neuroprotective agents by modulating the glutamatergic system. nih.govnih.govnih.govnih.govresearchgate.net This inherent promiscuity, often seen as a liability in traditional drug discovery, is now being explored as a potential therapeutic advantage, particularly for complex multifactorial diseases.
The development of multi-target modulators could offer a more effective pharmacological strategy compared to the modulation of a single target. nih.gov For example, a compound that simultaneously modulates multiple pathways involved in neuroinflammation or cancer could lead to enhanced efficacy and a reduced likelihood of developing drug resistance. The pyrido[4,3-b]indol-1-one core is an attractive starting point for designing such modulators. Analogues like Cumyl-CH-MEGACLONE have been characterized as potent agonists at the human cannabinoid receptor 1 (hCB1). nih.gov Other derivatives have been investigated as 5-HT6 receptor antagonists. researchgate.net
Future research will focus on systematically screening libraries of these analogues against broad panels of receptors, enzymes, and ion channels to map their polypharmacology. Identifying compounds with desired multi-target profiles will be a key objective. For instance, an ideal neuroprotective agent might combine modest NMDA receptor modulation with antioxidant or anti-inflammatory properties. This approach requires a shift from seeking highly selective ligands to designing molecules with a carefully balanced profile of activities against multiple, disease-relevant targets.
Table 2: Known Biological Targets for Pyrido[4,3-b]indole Analogues
| Target Family | Specific Target | Analogue Class | Observed Effect |
|---|---|---|---|
| Ion Channel | CFTR | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles | Potentiator nih.gov |
| GPCR | Cannabinoid Receptor 1 (CB1) | γ-Carboline-1-one derivatives (e.g., Cumyl-CH-MEGACLONE) | Agonist nih.gov |
| GPCR | Serotonin Receptor 5-HT3 | 2-(Quinuclidin-3-yl)tetrahydropyrido-[4,3-b]indol-1-ones | Antagonist nih.gov |
| GPCR | Serotonin Receptor 5-HT6 | 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles | Antagonist researchgate.net |
Development and Validation of Advanced In Vitro and In Vivo Preclinical Models
To accurately assess the therapeutic potential of novel this compound analogues, the development and use of robust and predictive preclinical models are essential. Current research has employed a range of established models to characterize these compounds.
In vitro methodologies have included cell-based functional assays, such as the halide-sensitive YFP assay to measure CFTR channel activity, and competitive radioligand binding and receptor activation assays to determine affinity and efficacy at targets like the hCB1 receptor. acs.orgnih.gov For anticancer applications, analogues have been evaluated for antiproliferative activity against various cancer cell lines. bohrium.com
In vivo models have been crucial for demonstrating physiological effects. For 5-HT3 antagonists, efficacy was confirmed by observing the inhibition of the von Bezold-Jarisch (B-J) reflex in anesthetized rats and by using cisplatin-induced emesis models in ferrets and dogs. nih.gov The neuroprotective activity of certain analogues was initially studied in vitro using synaptosomes from rat cerebral cortex to measure effects on glutamate-dependent calcium uptake. nih.gov Furthermore, anticancer potential has been demonstrated in xenograft models. bohrium.com
Future advancements in preclinical modeling will be critical. The use of patient-derived organoids for CFTR modulator testing or patient-derived xenografts (PDX) for oncology could provide more clinically relevant data. For neuroprotective agents, moving beyond simple cell cultures to more complex models like brain organoids or advanced animal models of neurodegenerative disease will be necessary. Additionally, novel assay platforms, such as the zebrafish and chick chorioallantoic membrane (CAM) assays, are being used to screen for activities like angiogenesis inhibition and could be adapted for this class of compounds. globalresearchonline.net Validating these advanced models to ensure they accurately predict human responses will be a key challenge and a focus of future research.
Elucidation of Novel Biological Targets and Mechanisms
While a number of biological targets for pyrido[4,3-b]indole analogues have been identified, the full scope of their molecular interactions remains to be explored. A key future direction is the discovery of novel targets and a deeper understanding of the mechanisms through which these compounds exert their effects.
High-throughput screening (HTS) has already proven successful in identifying this scaffold as a starting point for CFTR potentiators. acs.org Broader application of HTS across diverse biological assays could uncover entirely new therapeutic applications. For example, some related heterocyclic compounds have been found to act as protein kinase inhibitors, a major class of targets in oncology and inflammatory diseases. google.com Screening pyrido[4,3-b]indol-1-one libraries against kinase panels could be a fruitful area of investigation.
Beyond HTS, modern target deconvolution techniques will be instrumental. Methods such as chemical proteomics, using affinity-based probes derived from active compounds, can identify direct binding partners in complex biological systems. Genetic approaches, including CRISPR-Cas9 screening, can reveal genes that are essential for a compound's activity, thereby pointing to its molecular target or pathway.
Optimization for Preclinical Efficacy and Biodistribution
Translating a potent and selective compound into a viable drug candidate requires extensive optimization of its pharmacokinetic and pharmacodynamic properties. Future research on this compound analogues will increasingly focus on improving their preclinical efficacy and biodistribution.
Early studies have shown promise in this area. An enantiomerically pure CFTR potentiator, compound 39 , not only showed good in vitro efficacy but also demonstrated considerable exposure levels and good oral bioavailability in rats, with detectable distribution to the lungs—the primary target organ for cystic fibrosis therapy. nih.gov The ability to modify the core structure to influence biodistribution has also been observed; for example, specific substitutions on the hexahydro-pyrido[4,3-b]indole ring were shown to influence central nervous system activities, implying that brain penetration can be modulated. nih.gov
Table 3: Summary of Preclinical Data for Selected Analogues
| Compound | Type/Target | Preclinical Model | Key Finding |
|---|---|---|---|
| 39 | CFTR Potentiator | Rat | Good oral bioavailability and detectable lung distribution nih.gov |
| (S,S)-37 | 5-HT3 Antagonist | Anesthetized Rat (B-J reflex) | Potent in vivo antagonist activity (ID50 0.02 µg/kg i.v.) nih.gov |
| (S,S)-37 | 5-HT3 Antagonist | Ferret, Dog (Cisplatin-induced emesis) | Potent anti-emetic activity nih.gov |
| (RS)-38 | Anticancer Agent | Rat Xenograft (PC3) | Complete tumor regression at 20 mg/kg (i.v.) bohrium.com |
| 5k | CNS Agent | Animal Models | Potent neuroleptic activity nih.gov |
Table of Mentioned Compounds
| Compound Name/Identifier | Chemical Name or Description |
|---|---|
| This compound | Core chemical structure of interest |
| 1,2,3,4-tetrahydro-γ-carboline | Alternative name for the reduced core structure |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Core structure of CFTR potentiators and other analogues |
| Cumyl-CH-MEGACLONE | 5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one |
| 2-(quinuclidin-3-yl)tetrahydropyrido-[4,3-b]indol-1-one | A potent 5-HT3 receptor antagonist |
| Compound 39 | An enantiomerically pure 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative and CFTR potentiator |
| (S,S)-37 | A hexahydro-1H-benz[de]isoquinolinone derivative and high-affinity 5-HT3 receptor ligand |
| (RS)-38 | A 1,3-dihydroindole-2-one derivative with antitumor effects |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
